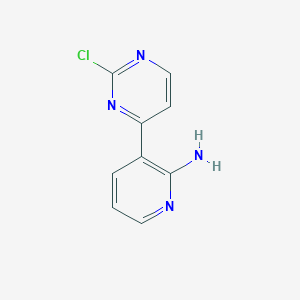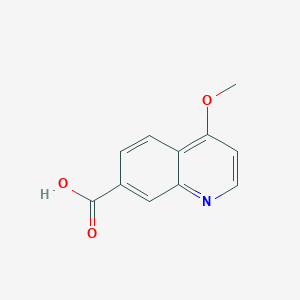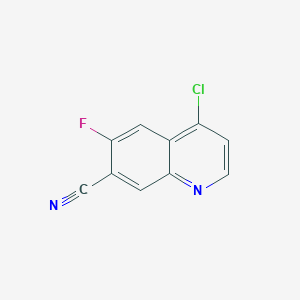
4-Chloro-6-fluoroquinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.6 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the pharmaceutical industry for the synthesis of various drugs and as a reference standard .
Preparation Methods
The synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves several steps, typically starting with the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl 2-cyano-3,3-difluoropropanoate under specific conditions to form the quinoline ring . The reaction conditions often include the use of catalysts and solvents such as acetic acid and ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-6-fluoroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-fluoroquinoline-7-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial activity . The pathways involved often include disruption of DNA synthesis and repair mechanisms in microbial cells .
Comparison with Similar Compounds
4-Chloro-6-fluoroquinoline-7-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-fluoroquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Chloro-7-fluoroquinoline: Has a different fluorine position, which can affect its chemical properties and reactivity.
6-Chloro-8-fluoroquinoline: Another derivative with different substitution patterns, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H4ClFN2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
4-chloro-6-fluoroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H |
InChI Key |
AEBUOGOMXOCMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


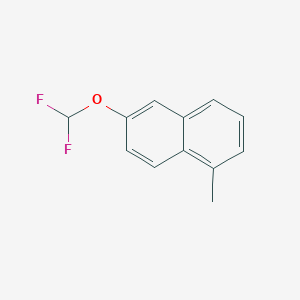
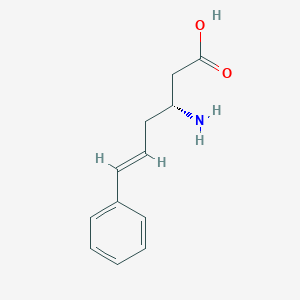

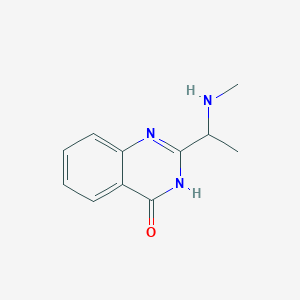

![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
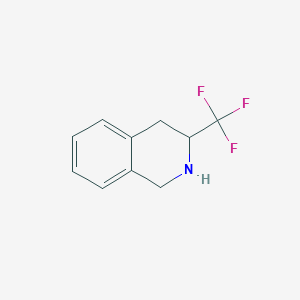
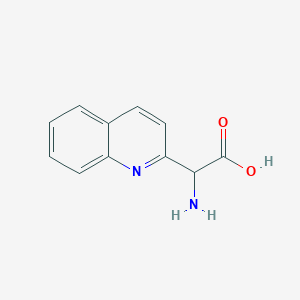
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
